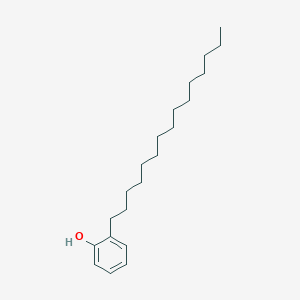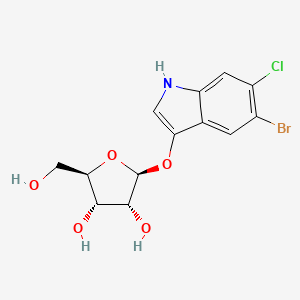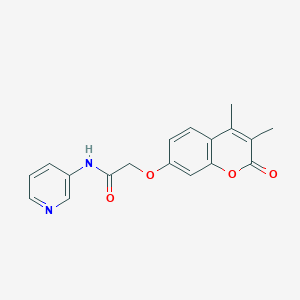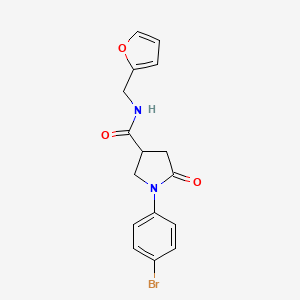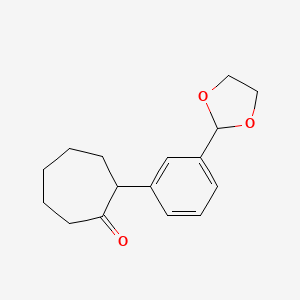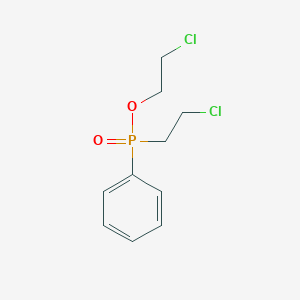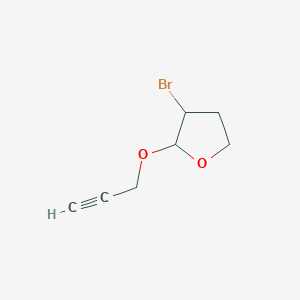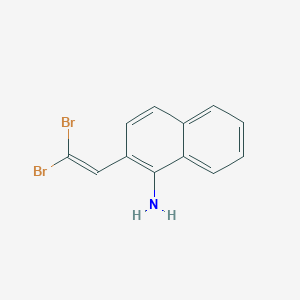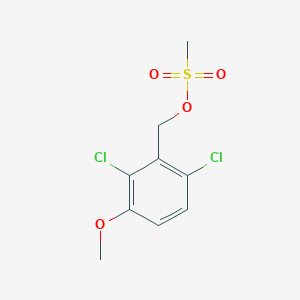
Benzenemethanol, 2,6-dichloro-3-methoxy-, 1-methanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenemethanol, 2,6-dichloro-3-methoxy-, 1-methanesulfonate is a chemical compound with the molecular formula C9H10Cl2O4S.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanol, 2,6-dichloro-3-methoxy-, 1-methanesulfonate typically involves the reaction of 2,6-dichloro-3-methoxybenzenemethanol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve efficient and cost-effective production. Quality control measures are implemented to ensure the consistency and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Benzenemethanol, 2,6-dichloro-3-methoxy-, 1-methanesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methanesulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products .
Major Products Formed
The major products formed from these reactions include aldehydes, carboxylic acids, alcohols, hydrocarbons, and substituted derivatives of the original compound .
Wissenschaftliche Forschungsanwendungen
Benzenemethanol, 2,6-dichloro-3-methoxy-, 1-methanesulfonate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical agents.
Wirkmechanismus
The mechanism of action of Benzenemethanol, 2,6-dichloro-3-methoxy-, 1-methanesulfonate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its chemical structure and the context of its use. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Benzenemethanol, 2,6-dichloro-3-methoxy-, 1-methanesulfonate include:
- Benzenemethanol, 2,6-dichloro-3-methoxy-
- Benzenemethanol, 2,6-dichloro-3-methoxy-, 1-chloride
- Benzenemethanol, 2,6-dichloro-3-methoxy-, 1-bromide
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
160647-03-0 |
|---|---|
Molekularformel |
C9H10Cl2O4S |
Molekulargewicht |
285.14 g/mol |
IUPAC-Name |
(2,6-dichloro-3-methoxyphenyl)methyl methanesulfonate |
InChI |
InChI=1S/C9H10Cl2O4S/c1-14-8-4-3-7(10)6(9(8)11)5-15-16(2,12)13/h3-4H,5H2,1-2H3 |
InChI-Schlüssel |
PNTFJFXYWVMEEW-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=C(C=C1)Cl)COS(=O)(=O)C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


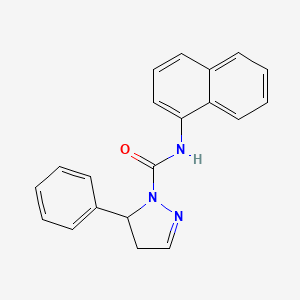
![2-{4-[(Propan-2-yl)oxy]phenoxy}benzene-1,4-dicarboxylic acid](/img/structure/B14136406.png)
![2-{4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]phenyl}-1,3-benzothiazole](/img/structure/B14136420.png)
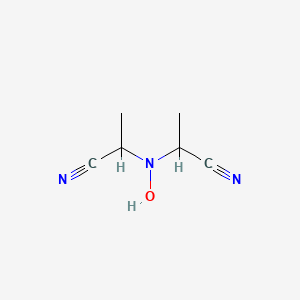
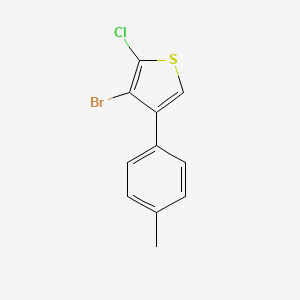
![4-hydrazinyl-5,6-dimethyl-7-(2-phenylethyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B14136432.png)
